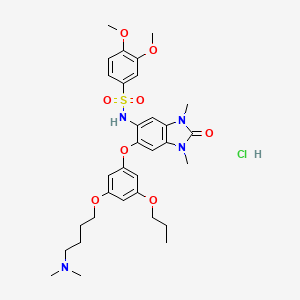

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

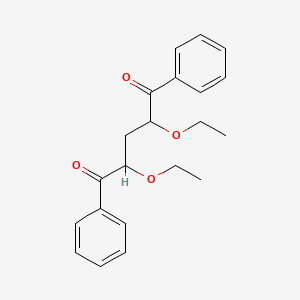

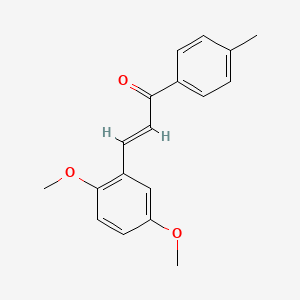

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide, also known as Compound A, is a synthetic compound that has shown potential in scientific research applications. This compound is a pyrazole derivative and has been synthesized using various methods.

Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

Experimental and theoretical studies have delved into the functionalization reactions of pyrazole derivatives, revealing methods for converting pyrazole-3-carboxylic acid into various amides and carboxylates through reactions with binucleophiles. These reactions have been explored for their efficiency and mechanisms, providing a foundational understanding of chemical synthesis involving pyrazole derivatives (Yıldırım, Kandemirli, & Demir, 2005). Further studies have expanded on these reactions to include a broader range of aminophenols and hydroxylamines, leading to the synthesis of novel N-substituted pyrazole-3-carboxamides and carboxylates with varying yields and exploring their potential applications (Yıldırım & Kandemirli, 2006).

Herbicidal Activity

Pyrazole derivatives have been synthesized and evaluated for their herbicidal activity against various weeds, with the benzyloxy group and the meta-position substitution playing significant roles in enhancing activity. The research highlighted the effectiveness of these compounds in agricultural applications, particularly in the context of rice herbicides, demonstrating the impact of substituents on the pyrazole ring and the carbamoyl group for optimal herbicidal activity and crop safety (Ohno et al., 2004).

Antibacterial Agents

Novel pyrazole derivatives have been designed and synthesized, exhibiting promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These studies not only provide insights into the antimicrobial potential of pyrazole derivatives but also highlight their non-cytotoxic concentrations, suggesting potential for further exploration as antibacterial agents (Palkar et al., 2017).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives have been conducted to understand their molecular interactions, including hydrogen bonding and π-π stacking interactions. Such analyses contribute to the understanding of the molecular and supramolecular architecture of pyrazole derivatives, which is crucial for designing compounds with desired physical and chemical properties (Kumara et al., 2017).

Propriétés

IUPAC Name |

1-benzyl-N-(3,4-difluorophenyl)-3-phenylmethoxypyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2N3O2/c25-21-12-11-19(13-22(21)26)27-23(30)20-15-29(14-17-7-3-1-4-8-17)28-24(20)31-16-18-9-5-2-6-10-18/h1-13,15H,14,16H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDKVUFNNGOBEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2466324.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2466325.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2466336.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2466338.png)